

Application Notes and Protocols for Labradimil in Cell Culture Experiments

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Compound of Interest

Compound Name: *Labradimil*

Cat. No.: *B1674209*

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Introduction

Labradimil, also known as RMP-7 or Cereport, is a synthetic peptide analog of bradykinin.[1] It functions as a potent and selective agonist for the bradykinin B2 receptor.[2][3] A key application of **Labradimil** in research is its ability to transiently and reversibly increase the permeability of the blood-brain barrier (BBB).[3][4] This is achieved through its interaction with B2 receptors on brain capillary endothelial cells, leading to the disengagement of tight junctions.[4][5] This characteristic makes **Labradimil** a valuable tool for enhancing the delivery of therapeutic agents to the central nervous system, particularly in the context of brain tumor research.[2][5] These application notes provide detailed protocols for the preparation of **Labradimil** solutions for use in cell culture experiments, along with an exemplary experimental protocol to assess its effects on endothelial cell permeability.

Chemical Properties and Storage

A summary of the relevant chemical and physical properties of **Labradimil** is provided in the table below.

Property	Value	Reference
Molecular Formula	C49H75N15O12S	[6]
Molecular Weight	~1098.29 g/mol	[6]
Appearance	Solid, white to off-white powder	[2]
Solubility	Water: ≥ 50 mg/mL (45.53 mM) DMSO: 25 mg/mL (22.76 mM)	[2]
Storage (Lyophilized)	-80°C for up to 2 years-20°C for up to 1 year	[2]
Storage (Stock Solutions)	-80°C for up to 6 months-20°C for up to 1 month	[2]

Preparation of Labradimil Solutions

Safety Precautions

While **Labradimil** is not classified as a hazardous substance, standard laboratory safety practices should be followed.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the lyophilized powder and solutions. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

Reconstitution of Lyophilized Labradimil

Lyophilized **Labradimil** should be allowed to equilibrate to room temperature before opening the vial to minimize moisture absorption.[8][9]

To prepare a 10 mM stock solution in sterile water:

- Calculate the required volume of sterile water. For example, to reconstitute 1 mg of **Labradimil** (MW: 1098.29 g/mol) to a 10 mM stock solution:
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$

- $\text{Volume (L)} = 0.001 \text{ g} / (0.010 \text{ mol/L} * 1098.29 \text{ g/mol}) = 0.000091 \text{ L} = 91 \text{ }\mu\text{L}$
- Carefully add the calculated volume of sterile, nuclease-free water to the vial containing the lyophilized **Labradimil**.
- Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking or vortexing to prevent degradation.
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[2]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

To prepare a 1 μM working solution from a 10 mM stock solution:

- Perform a serial dilution. For example, to prepare 1 mL of a 1 μM working solution:
 - Add 1 μL of the 10 mM stock solution to 999 μL of sterile cell culture medium.
- Gently mix the solution by pipetting up and down.
- If the working solution is prepared in a buffer other than the final culture medium, ensure the final concentration of the buffer components does not affect the cells.
- For aqueous stock solutions, it is recommended to filter-sterilize the final working solution using a 0.22 μm filter before adding it to the cell culture.^[2]

Experimental Protocols

In Vitro Endothelial Permeability Assay (Transwell Model)

This protocol describes a method to assess the effect of **Labradimil** on the permeability of a cultured endothelial cell monolayer, mimicking the blood-brain barrier.

Materials:

- Human Brain Microvascular Endothelial Cells (HBMECs) or other suitable endothelial cell line
- Transwell inserts (e.g., 6.5 mm diameter with 0.4 μ m pore size for 24-well plates)
- 24-well cell culture plates
- Complete cell culture medium for the chosen endothelial cell line
- Serum-free cell culture medium
- **Labradimil** stock solution (e.g., 10 mM in sterile water)
- Fluorescently labeled tracer molecule (e.g., FITC-dextran, 70 kDa)
- Phosphate-Buffered Saline (PBS), sterile
- Fluorescence plate reader

Methodology:

- **Cell Seeding:** Seed the endothelial cells onto the apical (upper) chamber of the Transwell inserts at a density that will allow them to form a confluent monolayer within 2-3 days.
- **Monolayer Formation:** Culture the cells until a confluent monolayer is formed. The integrity of the monolayer can be confirmed by measuring the transendothelial electrical resistance (TEER).
- **Starvation:** Once a confluent monolayer is established, replace the medium in both the apical and basolateral (lower) chambers with serum-free medium and incubate for 2-4 hours.
- **Labradimil Treatment:**

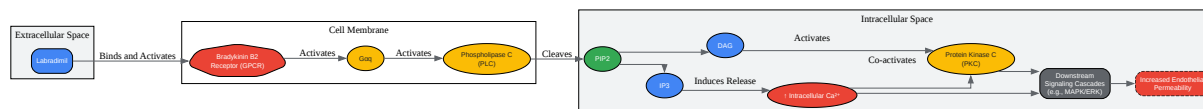
- Prepare working solutions of **Labradimil** in serum-free medium at various concentrations (e.g., 0.01 nM, 0.1 nM, 0.5 nM).^[2] Include a vehicle control (serum-free medium without **Labradimil**).
- Add the FITC-dextran tracer to the apical chamber of all wells at a final concentration of 1 mg/mL.
- Add the **Labradimil** working solutions or vehicle control to the apical chamber.
- Incubation: Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 15 minutes, 30 minutes, 1 hour).^[2]
- Sample Collection: At the end of the incubation period, collect a sample from the basolateral chamber.
- Quantification: Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen tracer.
- Data Analysis: Calculate the amount of tracer that has passed through the monolayer for each condition. An increase in fluorescence in the basolateral chamber of **Labradimil**-treated wells compared to the control indicates an increase in permeability.

Data Presentation

Parameter	Value	Cell Type	Experimental Condition	Reference
Effective Concentration	0.01 - 0.5 nM	Human Brain Microvascular Endothelial Cells (HMBEC)	15-minute incubation in a monolayer permeability assay	^[2]
Ki for Bradykinin B2 Receptor	0.54 nM	Not specified	Radioligand binding assay	^[2]

Visualizations

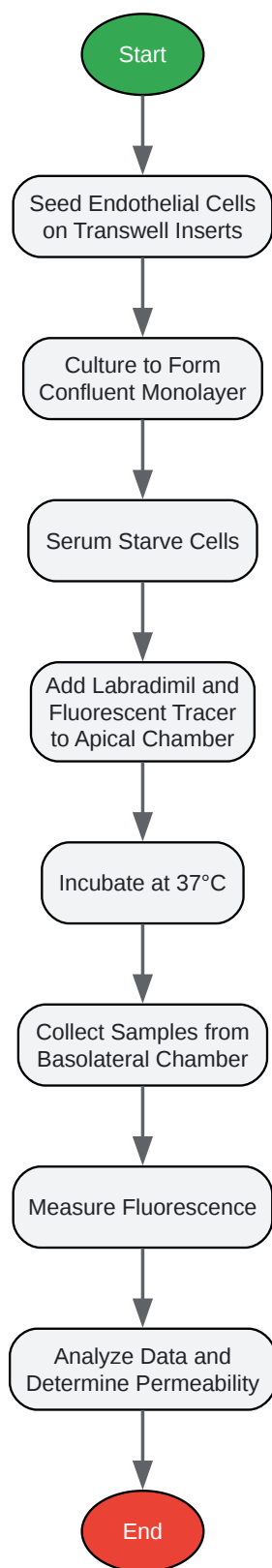
Labradimil Mechanism of Action: Signaling Pathway



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Caption: Signaling pathway of **Labradimil** via the Bradykinin B2 receptor.

Experimental Workflow: In Vitro Permeability Assay



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Caption: Workflow for the in vitro endothelial permeability assay.

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